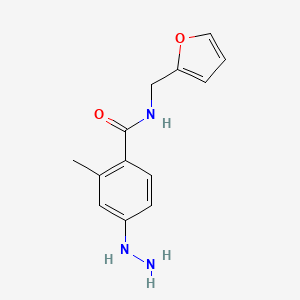![molecular formula C18H18N4O3 B14798659 2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate is a complex organic compound that features a combination of aromatic, cyano, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,2-dicyanovinyl intermediate, which can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the piperazinyl moiety. Finally, esterification with 2-phenylethanol yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The cyano groups and piperazine ring can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The aromatic ring may also engage in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate: shares similarities with other dicyanovinyl and piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-phenylethyl [1-(2,2-dicyanovinyl)-3-oxo-2-piperazinyl]acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-phenylethyl 2-[1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C18H18N4O3/c19-11-15(12-20)13-22-8-7-21-18(24)16(22)10-17(23)25-9-6-14-4-2-1-3-5-14/h1-5,13,16H,6-10H2,(H,21,24) |
InChI Key |
SLQUUOOUVVRCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


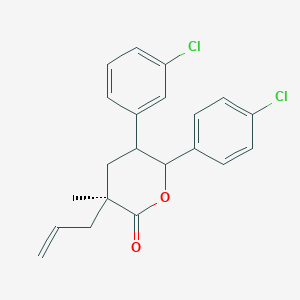

![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)
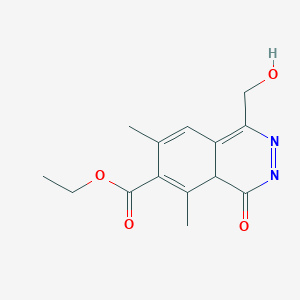
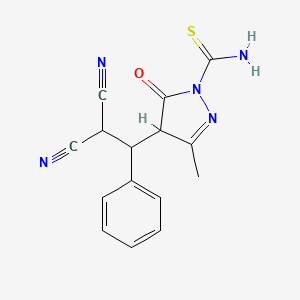
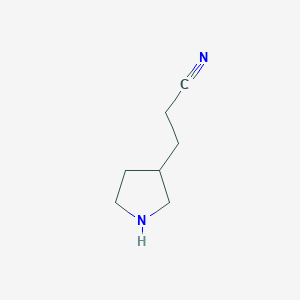
![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
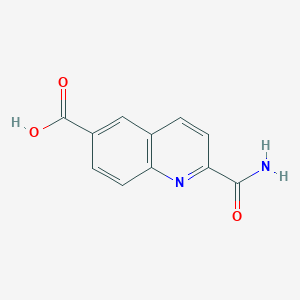
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)

![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
